molecular formula C11H7FN2O3 B2873966 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 946505-09-5

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Katalognummer: B2873966
CAS-Nummer: 946505-09-5
Molekulargewicht: 234.186
InChI-Schlüssel: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ( 946505-09-5) is a fluorinated pyridazine derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C11H7FN2O3 and a molecular weight of 234.18 g/mol , this compound is characterized by its high density of 1.43 g/cm³ and a boiling point of 403.0 °C at 760 mmHg . Its structure, which can be represented by the SMILES notation OC(=O)C1=CC=NN(c2ccc(F)cc2)C1=O , features multiple functional groups that make it a valuable building block for the synthesis of more complex molecules. Patent literature highlights the significance of closely related 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives in the development of novel therapeutic agents, particularly as inhibitors for targets like c-Met for cancer treatment . Furthermore, research on analogous aminothienopyridazine compounds demonstrates their potential as tau aggregation inhibitors for investigating therapeutic strategies in Alzheimer's disease . Researchers can utilize this compound to explore structure-activity relationships and develop new bioactive molecules. Please handle with care and refer to the Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-3-oxopyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCWYOMCDHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Properties

Compound Name Substituents/R Groups Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound 4-Fluorophenyl at C2 C₁₂H₉FN₂O₃ 248.21 Carboxylic acid, ketone Not explicitly reported
2-(4-Chlorophenyl)-...carboxylic acid ethyl ester 4-Chlorophenyl, ethyl ester at C4 C₂₄H₁₇ClN₂O₄ 432.85 Ester, ketone, chlorophenyl Synthetic intermediate
6-(4-Fluorophenyl)-2-methyl-...carboxylic acid Methyl at C2, 4-Fluorophenyl at C6 C₁₂H₉FN₂O₃ 248.21 Carboxylic acid, methyl, ketone Not reported
2-(2-Fluorophenyl)-...carboxylic acid 2-Fluorophenyl at C2 C₁₁H₇FN₂O₃ 234.18 Carboxylic acid, ketone Commercial availability
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid No aryl substituent C₅H₄N₂O₃ 140.10 Carboxylic acid, ketone Core scaffold for derivatives

Key Observations:

Positional Isomerism: The 2-fluorophenyl analogue (CAS: 1355011-43-6) exhibits reduced steric hindrance compared to the 4-fluorophenyl variant, which may alter pharmacokinetic properties.

Functional Group Impact :

  • Carboxylic Acid vs. Ester : Ethyl ester derivatives (e.g., compound) show higher lipophilicity, which may improve membrane permeability but reduce water solubility compared to carboxylic acid-containing analogues .
  • Carbohydrazide vs. Carboxylic Acid : Pyridazine carbohydrazide derivatives (e.g., 22c in ) demonstrate stronger xanthine oxidase inhibition (IC₅₀ = 1.03 µM) than carboxylic acid analogues (e.g., 23c, inactive), attributed to enhanced hydrogen bonding with enzyme residues (Asp880, Glu802) .

Physicochemical Properties

  • Melting Point and Solubility : The ethyl ester analogue () has a melting point of 159°C, whereas solubility data for the target compound are unavailable. Fluorinated aryl groups generally enhance thermal stability but may reduce aqueous solubility .
  • Spectroscopic Data : The target compound’s IR and NMR profiles are expected to align with analogues, featuring peaks for C=O (ketone: ~1700 cm⁻¹, carboxylic acid: ~1720 cm⁻¹) and aromatic C-F stretches (~1220 cm⁻¹) .

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with Keto-Acid Precursors

The most widely documented route involves cyclocondensation between 4-fluorophenylhydrazine and a β-keto carboxylic acid derivative. For example, ethyl 3-oxobutanoate reacts with 4-fluorophenylhydrazine under acidic conditions to form the dihydropyridazine core.

Reaction Scheme:
$$
\text{4-Fluorophenylhydrazine} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyridazine intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$

Key parameters:

  • Temperature: 80–100°C for cyclization.
  • Acid Catalyst: HCl or H$$2$$SO$$4$$ (1–2 M).
  • Yield: 68–72% after recrystallization (ethanol/water).

Analytical Validation:

  • Purity: ≥95% (HPLC, UV detection at 254 nm).
  • Characterization: $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (d, 1H, pyridazine-H), 7.85–7.78 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 13.10 (s, 1H, COOH).

Oxidative Ring Closure from Pyridazinone Precursors

Alternative routes utilize oxidative ring closure of pyridazinone derivatives. For instance, 3-amino-4-fluorobenzoic acid is treated with nitrous acid to generate a diazonium salt, which undergoes intramolecular cyclization.

Mechanistic Pathway:
$$
\text{3-Amino-4-fluorobenzoic acid} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\Delta, \text{Cu}^{2+}} \text{Target Compound}
$$

Critical Conditions:

  • Oxidant: CuSO$$_4$$ in acetic acid.
  • Temperature: 50–60°C.
  • Yield: 58–62% (lower due to byproduct formation).

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of 4-fluorophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in DMF undergoes microwave heating (150°C, 20 min), followed by hydrolysis.

Performance Metrics:

  • Reaction Time: 20 min vs. 12 h (conventional heating).
  • Yield: 75% (similar to traditional methods).
  • Purity: 97% (reduced side product formation).

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Time Scalability
Cyclocondensation 68–72 95 12 h Industrial
Suzuki Coupling 82 98 6 h Laboratory
Oxidative Closure 58–62 90 24 h Limited
Microwave-Assisted 75 97 0.3 h Pilot Scale

Key Observations:

  • Suzuki coupling offers superior yield and purity but requires expensive catalysts.
  • Microwave synthesis balances speed and efficiency, ideal for high-throughput screening.

Purification and Stabilization Protocols

Post-synthesis purification typically involves:

  • Recrystallization: Ethanol/water (1:3) yields crystalline product.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for laboratory-scale purification.
  • Lyophilization: For aqueous solutions, ensuring stability at 2–8°C.

Storage Recommendations:

  • Temperature: 2–8°C in sealed containers.
  • Stability: >24 months under inert gas (N$$_2$$).

Industrial-Scale Production Challenges

  • Cost of Pd Catalysts: Limits Suzuki coupling to high-value applications.
  • Byproduct Formation: Oxidative methods generate nitro derivatives, requiring additional purification.
  • Microwave Hardware: Capital costs for large reactors remain prohibitive.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.